
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Beschreibung
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a complex structure featuring an ethylphenyl group at the N1 position and a substituted indoline-morpholine moiety at the N2 position.
Eigenschaften
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-3-18-6-4-5-7-21(18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)19-8-9-22-20(16-19)10-11-28(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTSFYSWUKMSMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25N3O2
- Molecular Weight : 317.41 g/mol
- Density : 1.2 g/cm³
- Melting Point : 124 - 127 °C
- LogP : 3.63
The compound exhibits various biological activities, primarily focusing on its role as an antineoplastic agent. It interacts with multiple cellular pathways, including:
- PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- MAPK/ERK Pathway : Modulation of this pathway affects cell survival and differentiation, contributing to its potential anticancer effects .
- G Protein-Coupled Receptors (GPCRs) : The compound may influence signaling pathways associated with GPCRs, which are crucial for various physiological responses .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Anticancer Activity :
A study investigating the compound's effects on breast cancer cells demonstrated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response in tumor cell lines, suggesting its potential as a therapeutic agent in oncology . -
Infection Models :
In vitro studies showed that this compound exhibited antimicrobial properties against various strains of bacteria and viruses. The mechanism involved disruption of microbial cell membranes, leading to increased permeability and cell lysis . -
Pharmacokinetics and Toxicity :
Preliminary pharmacokinetic studies revealed favorable absorption and distribution characteristics in animal models. Toxicity assessments indicated a low incidence of adverse effects at therapeutic doses, supporting further clinical development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Oxalamide Compounds
(a) S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Features a dimethoxybenzyl group (N1) and a pyridinylethyl group (N2).
- Application : A potent umami agonist identified via high-throughput screening of the hTAS1R1/hTAS1R3 receptor .
- Key Difference : The target compound replaces the dimethoxybenzyl group with a 2-ethylphenyl group, which may alter lipophilicity and receptor-binding specificity.
(b) BNM-III-170
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide.
- Application : Synthesized as an antiviral agent targeting CD4-mimetic interactions in HIV .
(c) N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (Compound 117)
- Structure : Chlorophenyl (N1) and hydroxyphenylpropyl (N2) groups.
- Application : Evaluated as a stearoyl-CoA desaturase (SCD) inhibitor .
- Key Difference : The target compound’s 2-ethylphenyl and indoline-morpholine groups may enhance blood-brain barrier penetration compared to the polar hydroxyphenylpropyl chain in Compound 115.
(d) N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
- Structure : Dimethoxybenzyl (N1) and pyridinylethyl (N2) groups.
- Application : Listed as a food additive (FEMA 4233) with safety evaluations under FAO/WHO guidelines .
(e) N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Structure : Ethoxyphenyl (N1) and indoline-morpholine (N2) groups.
- Molecular Data : Molecular formula C25H32N4O4, molecular weight 452.5 g/mol .
- Key Difference : The target compound’s 2-ethylphenyl group (vs. 4-ethoxyphenyl) may confer distinct steric and electronic properties affecting target engagement.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes : Many oxalamides are synthesized via condensation reactions, as seen in Compounds 117 and 118, which used THF reflux and flash chromatography . The target compound likely follows similar protocols.
- Pharmacological Potential: The morpholinoethyl group in the target compound may enhance solubility and CNS activity compared to pyridinylethyl or hydroxyphenyl groups .
- Safety Considerations : FAO/WHO evaluations of structurally related oxalamides (e.g., FEMA 4233) suggest rigorous toxicological profiling is needed for the target compound .
Q & A
Q. Analytical Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent connectivity (e.g., indoline methyl group at δ 2.8–3.2 ppm, morpholino protons at δ 3.5–3.7 ppm) .
Liquid Chromatography–Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 422–453 depending on substituents) .
Infrared Spectroscopy (IR) : Identify oxalamide C=O stretches (1650–1700 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Anticancer Activity :
- Antimicrobial Activity :
- Enzyme Inhibition :
- Kinase/Protease Assays : Monitor IC₅₀ values via fluorogenic substrates (e.g., caspase-3) .
Advanced: How can researchers resolve contradictions in reported biological activities across different studies?
Q. Methodological Approach :
Structural Validation : Re-analyze compound purity (HPLC >98%) to rule out batch variability .
Assay Standardization :
Substituent Analysis : Compare analogs (e.g., fluorophenyl vs. methylthiophenyl) to identify activity trends .
Meta-Analysis : Aggregate data from independent studies (e.g., PubChem, ChEMBL) to identify outliers .
Advanced: What computational methods are suitable for predicting binding interactions with biological targets?
Q. Workflow :
Molecular Docking :
- Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase domains (e.g., EGFR) or GPCRs .
Molecular Dynamics (MD) Simulations :
Pharmacophore Modeling :
Advanced: How does structural modification (e.g., substituent variation) influence pharmacological properties?
Q. Case Studies :
- Morpholino vs. Piperidine : Morpholino groups enhance solubility (logP reduction by ~0.5) but reduce CNS penetration .
- Halogen Substitution : Fluorophenyl analogs show 3–5× higher kinase inhibition vs. chlorophenyl derivatives due to electronegativity .
- Indoline Methylation : 1-Methylindoline improves metabolic stability (t₁/₂ increase from 2.1 to 4.8 hours in liver microsomes) .
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
Q. Approaches :
Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL free base) .
Prodrug Design : Introduce ester groups (e.g., acetyl) for hydrolysis-triggered activation .
Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to improve oral bioavailability by 40–60% .
Advanced: How to analyze structure-activity relationships (SAR) using analogs?
Q. Methodology :
Analog Library Synthesis : Prepare derivatives with systematic substituent changes (e.g., aryl, alkyl, heterocyclic) .
Biological Profiling :
- Test all analogs in standardized assays (e.g., IC₅₀, MIC) .
QSAR Modeling :
- Apply partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.